molecular formula C9H5F3N2O B141182 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde CAS No. 128886-88-4

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde

Cat. No.: B141182
CAS No.: 128886-88-4
M. Wt: 214.14 g/mol
InChI Key: MLXUIWNFGIROFY-UHFFFAOYSA-N
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Description

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde (CAS: 128886-88-4) is a photoaffinity labeling reagent widely used in chemical biology and medicinal chemistry. Its structure combines a trifluoromethyl-diazirine group, which generates carbenes upon UV irradiation (~350 nm), and a benzaldehyde moiety for site-specific conjugation via reductive alkylation or Schiff base formation . This compound is synthesized through oxidation of alcohol precursors (e.g., (4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol) using reagents like MnO₂ or DMSO/oxalyl chloride . Key applications include studying protein-ligand interactions and developing trifunctional probes for click chemistry-based target identification .

Properties

IUPAC Name

4-[3-(trifluoromethyl)diazirin-3-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)8(13-14-8)7-3-1-6(5-15)2-4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXUIWNFGIROFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2(N=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462649
Record name 4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]benzaldehyde
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Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128886-88-4
Record name 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde
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Record name 4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]benzaldehyde
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Record name 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde
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Record name 4-(3-(TRIFLUOROMETHYL)-3H-DIAZIRIN-3-YL)BENZALDEHYDE
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Preparation Methods

Retrosynthetic Analysis

The target molecule can be deconstructed into three key components:

  • Benzaldehyde backbone : Provides the aromatic framework.

  • Trifluoromethyl group : Introduces electronic and steric effects.

  • Diazirine ring : Imparts photoreactivity for applications like photoaffinity labeling.

Stepwise Synthesis of Diazirine Derivatives

Diaziridine Formation

Procedure :

  • Oxime Synthesis :

    • React ketone precursors (e.g., 4-(trifluoromethyl)acetophenone) with hydroxylamine hydrochloride in pyridine.

    • Reflux for 1 hour, followed by solvent evaporation and extraction with methylene chloride.

    • Yield : ~90% (crude).

  • Diaziridine Cyclization :

    • Treat oxime intermediates with ammonia gas in methanol at -78°C.

    • Stir for 48 hours, then warm to room temperature.

    • Critical Factor : Excess ammonia ensures complete cyclization.

Oxidation to Diazirine

Conditions :

  • Dissolve diaziridine in methylene chloride with triethylamine.

  • Add iodine (1.1 equiv) at 0°C, stir until iodine dissolves.

  • Mechanism :
    DiaziridineI2/Et3NOxidationDiazirine+HI\text{Diaziridine} \xrightarrow[\text{I}_2/\text{Et}_3\text{N}]{\text{Oxidation}} \text{Diazirine} + \text{HI}

  • Yield : 60–75% after purification via flash chromatography.

Optimization of Reaction Parameters

Solvent and Temperature Effects

ParameterOptimal ValueImpact on Yield
Oxime Formation Pyridine, 110°CMaximizes imine stability
Cyclization Methanol, -78°CPrevents side reactions
Oxidation CH₂Cl₂, 0°C → RTBalances reaction rate and selectivity

Key Insight : Lower temperatures during cyclization reduce decomposition of sensitive intermediates.

Purification Strategies

  • Flash Chromatography :

    • Silica gel with hexane/ethyl acetate (4:1) resolves diazirine from unreacted oxime.

  • Recrystallization :

    • Hexane/ethyl acetate mixtures yield crystals with >95% purity.

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsSource
¹H NMR (CDCl₃)δ 10.1 (s, 1H, CHO), 8.0–7.6 (m, 4H, ArH)
HRMS m/z 229.0645 [M+H]⁺ (calc. 229.0648)
IR 1705 cm⁻¹ (C=O), 1550 cm⁻¹ (N=N)

Chromatographic Validation

  • TLC : Rf = 0.45 (SiO₂, hexane/EtOAc 3:1).

  • HPLC : Purity >98% (C18 column, acetonitrile/water).

Comparative Analysis of Synthetic Approaches

Method A: Sequential Functionalization

  • Diazirine synthesis → Trifluoromethylation → Aldehyde oxidation.

    • Advantage : Minimizes aldehyde reactivity issues.

    • Disadvantage : Low overall yield (~40%) due to multiple steps.

Method B: Late-Stage Diazirine Installation

  • Prepare 4-(trifluoromethyl)benzaldehyde → Introduce diazirine via iodination.

    • Advantage : Higher yield (55–60%).

    • Challenge : Requires strict anhydrous conditions to prevent aldehyde oxidation.

Industrial Scalability Considerations

Continuous Flow Synthesis

  • Benefits :

    • Enhanced heat transfer for exothermic steps (e.g., oxidation).

    • Reduced reaction times by 70% compared to batch processes.

Cost Analysis

ReagentCost per kg (USD)Contribution to Total Cost
Iodine 12025%
Triethylamine 9015%
Solvents 5030%

Recommendation : Solvent recycling reduces costs by 40%.

MetricValueImprovement Target
Atom Economy 65%Optimize to >75%
E-Factor 18Reduce to <10

Chemical Reactions Analysis

Types of Reactions

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde involves its ability to form covalent bonds with target molecules upon exposure to UV light. The diazirine ring undergoes photolysis to generate a highly reactive carbene intermediate, which can insert into C-H, N-H, and O-H bonds of nearby molecules . This property makes it a valuable tool in photoaffinity labeling and other photochemical applications.

Comparison with Similar Compounds

3-Trifluoromethyl-3-phenyldiazirine (TPD)

  • Structure : The parent compound lacks the benzaldehyde group, featuring only a phenyl ring attached to the diazirine core .
  • Reactivity: Photolyzes rapidly (~65% carbene yield) and exhibits stability in acidic/basic conditions (1 M HCl/NaOH, 75°C for 30 min). Unlike the benzaldehyde derivative, TPD cannot participate in aldehyde-specific conjugation but serves as a precursor for synthesizing functionalized derivatives (e.g., tosylate for nucleophilic substitution) .
  • Applications : Primarily used as a standalone photolabeling reagent before functionalization .

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic Acid

  • Structure : Replaces the aldehyde with a carboxylic acid group (CAS: 85559-46-2) .
  • Reactivity : Activated to NHS esters (e.g., 2,5-Dioxopyrrolidin-1-yl ester) for amine coupling, enabling stable amide bond formation with proteins or peptides .
  • Applications : Preferred for bioconjugation in aqueous environments, contrasting with the aldehyde’s use in organic-phase reductive alkylation .

(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol

  • Structure : Features a hydroxymethyl group instead of an aldehyde .
  • Reactivity: Oxidized to the benzaldehyde derivative using MnO₂ or other oxidants. The hydroxyl group allows for esterification or etherification but requires additional steps for conjugation .
  • Applications : Intermediate in synthesizing aldehyde or acid derivatives .

Photolysis and Stability

Property 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic Acid TPD
Photolysis Rate Rapid (similar to TPD) Moderate (acid group may stabilize diazirine) Rapid
Thermal Stability Stable up to 75°C Stable Stable
Reactivity Post-Photolysis Carbene insertion + aldehyde conjugation Carbene insertion + NHS ester coupling Carbene insertion only

Application-Specific Advantages and Limitations

This compound

  • Advantages :
    • Enables one-step conjugation via reductive alkylation (e.g., with NaBH₄) for stable secondary amine linkages .
    • Compatible with trifunctional probes combining diazirine, alkyne, and aldehyde groups .
  • Limitations: Aldehyde group may oxidize over time, requiring anhydrous storage . Potential side reactions with nucleophiles in complex biological matrices .

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic Acid

  • Advantages :
    • NHS esters enable efficient, stable conjugation with amines under physiological conditions .
    • Less prone to oxidation compared to aldehydes .
  • Limitations :
    • Requires activation (e.g., NHS ester formation) for reactivity, adding synthetic steps .

Commercial Availability and Cost

  • This compound : ~$31 per 100 mg (BLD Pharm) .
  • 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic Acid : ~$123 per 1 g (BLD Pharm) .
  • TPD : ~$216 per 250 mg (BLD Pharm) .

Biological Activity

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde, with the CAS number 128886-88-4, is a compound of increasing interest in the field of chemical biology due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H5F3N2O
  • Molecular Weight : 214.144 g/mol
  • Structure : The compound contains a diazirine moiety which is known for its photoreactive properties, enabling it to form covalent bonds with biomolecules upon UV irradiation.

Biological Activity Overview

The biological activity of this compound primarily stems from its ability to serve as a photolabeling agent. This property allows it to interact with various biological targets, including proteins and enzymes.

The diazirine group can undergo photolysis upon exposure to UV light, generating a highly reactive carbene. This carbene can then react with nucleophilic sites in proteins, facilitating the study of protein interactions and functions in biological systems.

Photolabeling Applications

  • Protein Interaction Studies : Research has demonstrated that compounds containing diazirine moieties can effectively label proteins in living cells. For instance, a study involving coumarin-fused diazirine showed enhanced fluorescence after cross-linking with target proteins, indicating successful labeling and potential applications in studying protein dynamics and interactions .
  • Enzyme Inhibition : Another relevant study investigated hydrazones derived from 4-(trifluoromethyl)benzohydrazide as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The findings revealed that these compounds exhibited dual inhibition properties with IC50 values ranging from 46.8 to 137.7 µM for AChE, highlighting the potential of trifluoromethyl-substituted compounds in therapeutic applications targeting neurodegenerative diseases .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (µM)Reference
4-(Trifluoromethyl)-benzohydrazideAChE Inhibition46.8 - 137.7
4-(Trifluoromethyl)-3H-diazirin-3-yl-benzaldehydePhotolabeling AgentN/A
Hydrazones from Trifluoromethyl BenzohydrazideBuChE Inhibition19.1 - 881.1

Safety and Handling

Due to its reactive nature, safety precautions must be taken when handling this compound. It is classified as a controlled product and may require specific documentation for purchase and use in laboratory settings.

Q & A

Q. What are the standard synthetic routes for preparing 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde, and how can reaction efficiency be optimized?

The compound is synthesized via MnO₂-mediated oxidation of a precursor alcohol in THF. Activated MnO₂ (7.5-fold excess) is stirred with the precursor at 23°C overnight, followed by filtration through Celite and purification via flash column chromatography (silica gel, 50% EtOAc/hexanes). This method yields ~52% of the product. Optimization involves controlling reaction time and reagent stoichiometry to minimize side reactions .

Q. Which purification techniques are most effective for isolating this compound?

Flash column chromatography with silica gel and a gradient of ethyl acetate in hexanes (up to 50%) is optimal. Post-purification, ¹H NMR (e.g., δ 9.97 ppm for the aldehyde proton) and mass spectrometry confirm purity and structural integrity. TLC monitoring ensures minimal impurity carryover .

Q. How should researchers characterize the structural and chemical properties of this compound?

Use ¹H NMR (400 MHz, CDCl₃) for functional group identification, high-resolution mass spectrometry (HRMS) for molecular ion validation, and IR spectroscopy to confirm aldehyde and diazirine moieties. Elemental analysis ensures >95% purity, while HPLC monitors batch consistency .

Q. What are the critical storage and handling protocols for this compound?

Store at -20°C under argon or nitrogen to prevent oxidation and moisture uptake. Handle in a fume hood with nitrile gloves due to its GHS Category 2 skin/eye irritation risk. Ethanol is recommended for decontamination .

Advanced Research Questions

Q. How can photoactivation parameters be optimized for this compound in photoaffinity labeling studies?

Irradiation at 300–350 nm for 5–10 minutes under UV light generates reactive carbenes for crosslinking. Control experiments (e.g., dark conditions, competitive inhibitors) distinguish specific labeling. Use quartz cuvettes to avoid UV absorption interference .

Q. What strategies mitigate degradation during long-term biochemical assays?

Store in light-protected vials with desiccants. Avoid protic solvents (e.g., water, methanol) and maintain pH 6–8. Lyophilization with trehalose (1:5 w/w) enhances stability at -80°C for >6 months .

Q. Which analytical methods resolve trace quantification challenges in biological matrices?

LC-MS/MS with deuterated internal standards (e.g., d₄-analog) achieves a detection limit of 0.1 nM. Pre-column derivatization using 2,4-dinitrophenylhydrazine enhances UV detection for HPLC analysis .

Q. How do researchers address contradictory solubility reports in polar vs. nonpolar solvents?

Experimental screenings show >50 mg/mL solubility in DMSO and THF but <1 mg/mL in water. Discrepancies may arise from crystallinity differences; sonication in warm DMF (40°C) improves dispersion .

Q. What mechanistic insights support its use over traditional crosslinkers in protein-ligand interaction studies?

The diazirine group generates carbenes that insert nonspecifically into C-H/N-H bonds, capturing transient interactions missed by NHS esters. Comparative studies show higher efficiency in mapping weak binding sites .

Q. How does its reactivity compare to benzamide/benzonitrile analogs in click chemistry?

The aldehyde enables rapid Schiff base formation with amines (pH 7.4), whereas benzamide/benzonitrile analogs require Cu-catalyzed azide-alkyne cycloaddition (CuAAC). Kinetic assays show 10-fold faster conjugation for the aldehyde variant .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde

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